
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide, also known as MPSP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the inhibition of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a critical role in the regulation of gene expression. By inhibiting LSD1, this compound alters the expression of various genes involved in cancer, inflammation, and autoimmune disorders, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, reduction in inflammation, and inhibition of autoimmune responses. This compound has also been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide for lab experiments is its specificity towards LSD1, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
For research on N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide include the development of more efficient synthesis methods, the optimization of its therapeutic efficacy, and the identification of potential drug targets for combination therapies. Additionally, further studies are needed to investigate the long-term effects of this compound on normal cells and tissues, as well as its potential for drug resistance. Overall, this compound holds great promise as a therapeutic agent for various diseases, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the reaction of 2-methyl-5-piperidin-1-ylsulfonylphenylboronic acid with prop-2-enamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of this compound with a yield of around 50%.
Applications De Recherche Scientifique
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer cells. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In autoimmune disorders, this compound has been shown to inhibit the activation of immune cells, leading to a reduction in autoimmune responses.
Propriétés
IUPAC Name |
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-15(18)16-14-11-13(8-7-12(14)2)21(19,20)17-9-5-4-6-10-17/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEMLUZUDFSHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

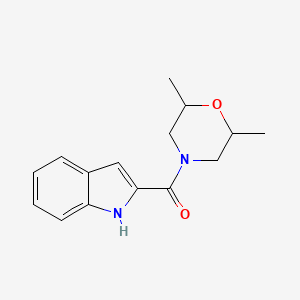
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

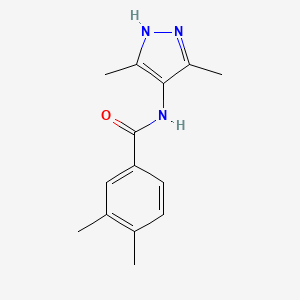

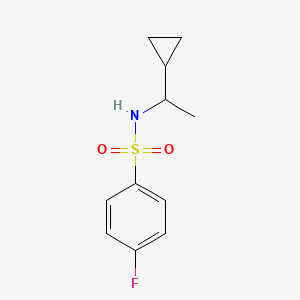
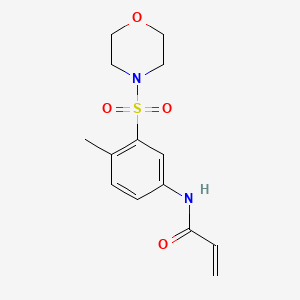
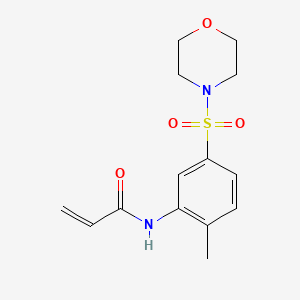
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
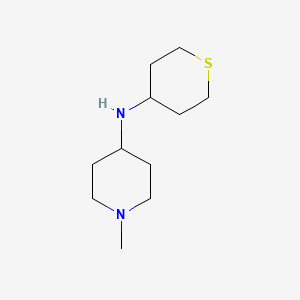
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)